molecular formula C21H25NO B14249003 1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine CAS No. 185138-84-5

1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine

Cat. No.: B14249003
CAS No.: 185138-84-5
M. Wt: 307.4 g/mol
InChI Key: SZFDRNJNSGNVNM-UHFFFAOYSA-N
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Description

1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine is a complex organic compound that features a piperidine ring and an oxirane ring with diphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine typically involves the reaction of piperidine with an appropriate oxirane derivative. One common method involves the reaction of 3,3-diphenyloxirane with 2-(piperidin-1-yl)ethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. The piperidine ring may also interact with receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine is unique due to the combination of the piperidine and oxirane rings, which imparts distinct chemical and biological properties. This dual functionality allows for a wide range of applications and reactivity, making it a valuable compound in research and industry .

Properties

CAS No.

185138-84-5

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

1-[2-(3,3-diphenyloxiran-2-yl)ethyl]piperidine

InChI

InChI=1S/C21H25NO/c1-4-10-18(11-5-1)21(19-12-6-2-7-13-19)20(23-21)14-17-22-15-8-3-9-16-22/h1-2,4-7,10-13,20H,3,8-9,14-17H2

InChI Key

SZFDRNJNSGNVNM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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